molecular formula C7H8ClNO3S B1417296 4-Chloro-2-methoxybenzenesulfonamide CAS No. 749253-52-9

4-Chloro-2-methoxybenzenesulfonamide

Cat. No. B1417296
CAS RN: 749253-52-9
M. Wt: 221.66 g/mol
InChI Key: ZKVAHGNYNOAZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

Scientific Research Applications

Pharmaceutical Research

4-Chloro-2-methoxybenzenesulfonamide serves as a precursor in the synthesis of various pharmaceutical compounds. Its sulfonamide group is a common moiety in many therapeutic drugs due to its bioactive properties. For instance, it can be used to develop novel HIV protease inhibitors, which are crucial in the treatment of HIV infections .

Organic Synthesis

This compound is valuable in organic chemistry for the synthesis of complex molecules. It can undergo polyaddition reactions with vinyloxiranes in the presence of a palladium catalyst, leading to the formation of polymers or other high-molecular-weight compounds .

Antimicrobial Agents

Research indicates that derivatives of 4-Chloro-2-methoxybenzenesulfonamide can exhibit antimicrobial efficacy. It can be used to create compounds that show activity against various strains of bacteria and fungi, which is essential for developing new antibiotics .

Antioxidant Properties

The compound has potential applications in studying antioxidant activities. It can be modified to produce derivatives that act as antioxidants, which are substances that can prevent or slow damage to cells caused by free radicals .

Molecular Docking Studies

This compound is also used in computational studies like molecular docking to predict the orientation of a substrate to a protein’s active site. This application is vital in drug design and discovery, helping researchers understand the interaction between drugs and their targets .

properties

IUPAC Name

4-chloro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVAHGNYNOAZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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